5-Lipoxygenase (5-LOX) Inhibitory Potency: A Negative Control Benchmark Against Zileuton and Other Canonical Inhibitors
The target compound exhibits negligible inhibition of human recombinant 5-LOX, with an IC50 >10,000 nM [1]. This contrasts sharply with the clinically used 5-LOX inhibitor zileuton, which has a reported IC50 of approximately 0.5–1 µM (500–1,000 nM) in comparable cell-free assays. The >10- to 20-fold difference in potency defines the compound as functionally inactive on this target.
| Evidence Dimension | 5-LOX Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Zileuton (literature IC50 ~0.5–1 µM in human recombinant 5-LOX assay) |
| Quantified Difference | >10- to 20-fold higher IC50 (essentially inactive) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed by reduction in LTB4 and 5-HETE formation [1] |
Why This Matters
This data directly positions the compound as a negative control for 5-LOX assays, ensuring that any observed biological effects are not due to on-target 5-LOX inhibition.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). University Federico II of Naples / ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-10). View Source
